Cas no 2169907-32-6 (1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its reactive sulfonyl chloride moiety enables efficient derivatization of amines, alcohols, and other nucleophiles, making it valuable in pharmaceutical and agrochemical applications. The quinoline scaffold provides structural rigidity, enhancing reactivity and selectivity in coupling reactions. This compound is particularly useful in the synthesis of sulfonamide derivatives, which are key intermediates in drug development. Its stability under controlled conditions ensures reliable performance in multi-step synthetic routes. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride structure
2169907-32-6 structure
Product name:1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
CAS No:2169907-32-6
MF:C11H10ClNO3S
Molecular Weight:271.72
MDL:MFCD31415599
CID:5106239
PubChem ID:138681874

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
    • P20586
    • MFCD31415599
    • SCHEMBL21054182
    • BS-43758
    • 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride
    • SY322872
    • 2169907-32-6
    • 1-ethyl-4-oxoquinoline-3-sulfonyl chloride
    • MDL: MFCD31415599
    • インチ: 1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
    • InChIKey: HISQFHADGJXGKB-UHFFFAOYSA-N
    • SMILES: N1(CC)C2=C(C=CC=C2)C(=O)C(S(Cl)(=O)=O)=C1

計算された属性

  • 精确分子量: 271.0069920g/mol
  • 同位素质量: 271.0069920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • XLogP3: 2.3

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB545900-1 g
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride; .
2169907-32-6
1g
€372.80 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576197-5g
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride
2169907-32-6 98%
5g
¥9603 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576197-1g
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride
2169907-32-6 98%
1g
¥3199 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0184-25G
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
2169907-32-6 97%
25g
¥ 12,804.00 2023-04-03
eNovation Chemicals LLC
D641848-25G
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
2169907-32-6 97%
25g
$2405 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576197-10g
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride
2169907-32-6 98%
10g
¥13871 2023-04-14
Chemenu
CM411336-25g
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
2169907-32-6 95%+
25g
$2287 2022-06-11
eNovation Chemicals LLC
D641848-10G
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
2169907-32-6 97%
10g
$1205 2024-07-21
Chemenu
CM411336-1g
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
2169907-32-6 95%+
1g
$229 2022-06-11
Aaron
AR01JWV3-100mg
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
2169907-32-6 97%
100mg
$67.00 2025-02-11

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 関連文献

1-ethyl-4-oxo-quinoline-3-sulfonyl chlorideに関する追加情報

1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride: A Comprehensive Overview

1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride (CAS No. 2169907-32-6) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, with its unique structure and reactivity, serves as a valuable building block for the synthesis of various bioactive molecules and advanced materials. The quinoline core, combined with the sulfonyl chloride functionality, offers a platform for diverse chemical transformations, making it a cornerstone in modern chemical research.

The synthesis of 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride involves a series of well-established organic reactions, including Friedländer annulation, sulfonation, and subsequent functionalization steps. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and enhancing its scalability. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the preparation process, further underscoring its importance in contemporary chemical synthesis.

One of the most notable applications of 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride is in the development of bioactive molecules with potential therapeutic applications. Studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. For instance, recent research has highlighted its role as a scaffold for designing inhibitors targeting key enzymes involved in cancer progression. The quinoline moiety is particularly advantageous due to its ability to interact with biological targets through π–π stacking and hydrogen bonding interactions.

In addition to its biological applications, 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride has found utility in the field of materials science. Its ability to undergo various coupling reactions makes it an ideal precursor for the synthesis of advanced polymers and hybrid materials. For example, researchers have employed this compound to prepare stimuli-responsive polymers that exhibit pH-sensitive or thermoresponsive properties. These materials hold promise for applications in drug delivery systems and smart textiles.

The structural versatility of 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride also extends to its use in click chemistry and supramolecular assembly. The sulfonyl chloride group serves as a reactive handle for forming covalent bonds with nucleophiles, enabling the construction of complex molecular architectures. Recent studies have exploited this reactivity to develop self-healing materials and dynamic covalent networks, which are highly sought after in modern material design.

From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride. Green chemistry principles are being integrated into its production processes, including the use of biodegradable solvents and catalytic systems derived from renewable resources. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing while maintaining high standards of product quality.

In conclusion, 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and diverse applications across multiple disciplines, positions it as a key compound for future research and development. As scientific advancements continue to unfold, this compound will undoubtedly play an even more pivotal role in shaping the landscape of chemical innovation.

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